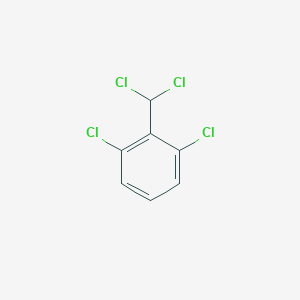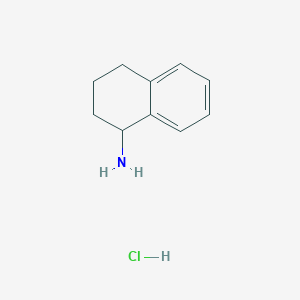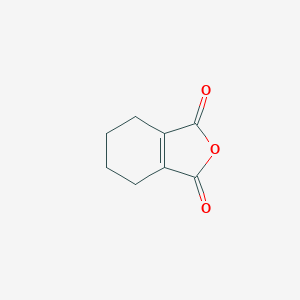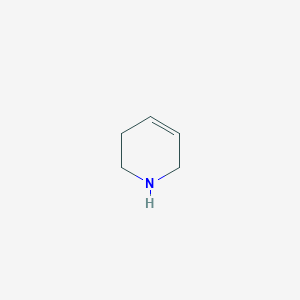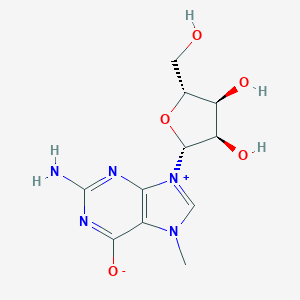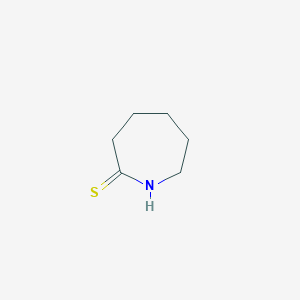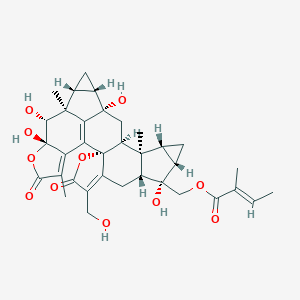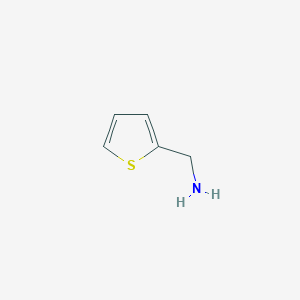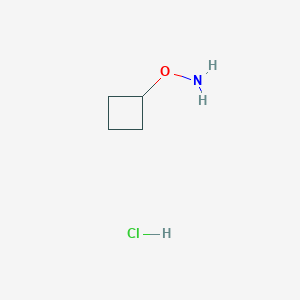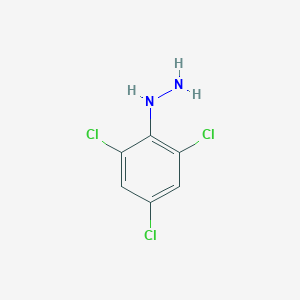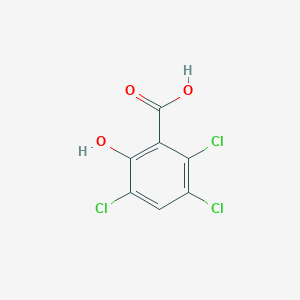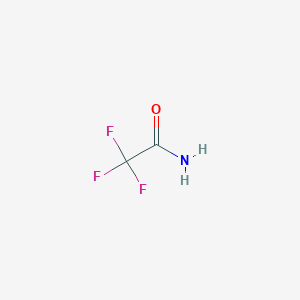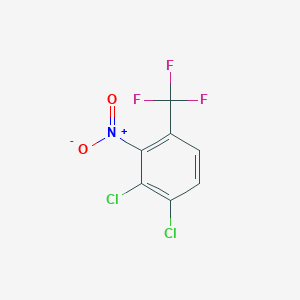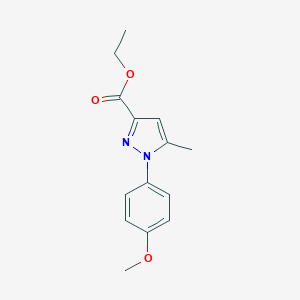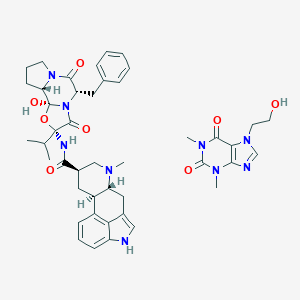
Ersilan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ersilan, also known as ethylene sulfide, is a colorless gas with a distinctive odor. It is a highly reactive compound that is used in various industrial processes, including the synthesis of polymers, solvents, and pesticides. Ersilan has also been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
Wirkmechanismus
The mechanism of action of ersilan is not fully understood, but it is believed to react with thiol groups in proteins and other biomolecules. This reaction can lead to the formation of disulfide bonds, which can alter the structure and function of the biomolecule. Ersilan can also react with nucleic acids, leading to the formation of crosslinks and other modifications.
Biochemische Und Physiologische Effekte
Ersilan has been shown to have a variety of biochemical and physiological effects. It has been used to modify the activity of enzymes, alter the structure of proteins, and induce DNA damage. Ersilan has also been shown to have antimicrobial properties and can be used as a disinfectant.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ersilan is its high reactivity, which allows it to modify biomolecules quickly and efficiently. It is also relatively easy to synthesize and purify. However, ersilan can be toxic and requires careful handling. It can also react with other compounds in the lab, leading to unwanted side reactions.
Zukünftige Richtungen
There are many potential future directions for research on ersilan. One area of interest is the development of new methods for the modification of biomolecules using ersilan. This could include the synthesis of new polymers or the modification of proteins for use in drug delivery or other applications. Another area of interest is the study of ersilan's effects on cellular processes and its potential as a therapeutic agent. Finally, there is a need for further research on the safety and toxicity of ersilan, particularly in the context of its use in scientific research.
Synthesemethoden
Ersilan can be synthesized through the reaction of Ersilan oxide with hydrogen sulfide. The reaction is exothermic and can be carried out under mild conditions. The yield of ersilan is typically high, and the purity can be improved through distillation or other purification techniques.
Wissenschaftliche Forschungsanwendungen
Ersilan has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used as a reagent for the modification of proteins and nucleic acids, as well as a crosslinking agent for the synthesis of polymers. Ersilan has also been used as a sterilizing agent for medical equipment and as a fumigant for food storage.
Eigenschaften
CAS-Nummer |
135556-19-3 |
|---|---|
Produktname |
Ersilan |
Molekularformel |
C44H53N9O8 |
Molekulargewicht |
835.9 g/mol |
IUPAC-Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C35H41N5O5.C9H12N4O3/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);5,14H,3-4H2,1-2H3/t23-,25-,27-,28+,29+,34-,35+;/m1./s1 |
InChI-Schlüssel |
RROKCPYVHJKPQG-SPZWACKZSA-N |
Isomerische SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO |
SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO |
Kanonische SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO |
Synonyme |
Ersilan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



